molecular formula C10H9ClO2S B13297112 3-methyl-1H-indene-2-sulfonyl chloride

3-methyl-1H-indene-2-sulfonyl chloride

Cat. No.: B13297112
M. Wt: 228.70 g/mol
InChI Key: XIILEGFWLNUGCA-UHFFFAOYSA-N
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Description

3-methyl-1H-indene-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to the indene ring system, which is further substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indene-2-sulfonyl chloride typically involves the sulfonylation of 3-methyl-1H-indene. One common method is the reaction of 3-methyl-1H-indene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:

3-methyl-1H-indene+chlorosulfonic acid3-methyl-1H-indene-2-sulfonyl chloride+HCl\text{3-methyl-1H-indene} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3-methyl-1H-indene+chlorosulfonic acid→3-methyl-1H-indene-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-indene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonic acids: Formed by oxidation reactions.

Scientific Research Applications

3-methyl-1H-indene-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1H-indene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-indene-2-sulfonic acid: The oxidized form of 3-methyl-1H-indene-2-sulfonyl chloride.

    3-methyl-1H-indene-2-sulfonamide: Formed by the reaction with amines.

    3-methyl-1H-indene-2-sulfonate esters: Formed by the reaction with alcohols.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C10H9ClO2S

Molecular Weight

228.70 g/mol

IUPAC Name

3-methyl-1H-indene-2-sulfonyl chloride

InChI

InChI=1S/C10H9ClO2S/c1-7-9-5-3-2-4-8(9)6-10(7)14(11,12)13/h2-5H,6H2,1H3

InChI Key

XIILEGFWLNUGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC=CC=C12)S(=O)(=O)Cl

Origin of Product

United States

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